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BIBU1361

Cat. No.: B1255503
M. Wt: 443.9 g/mol
InChI Key: JUGSLZCFNSTKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

General Overview of Pyrimidopyrimidine Compounds in Chemical Biology Research

Pyrimidopyrimidines constitute a significant class of fused heterocyclic compounds characterized by the presence of nitrogen heteroatoms within their ring structures. These compounds hold a distinguished position in medicinal chemistry due to their diverse and profound biological and pharmacological activities . Found in various natural products and drug molecules, pyrimidopyrimidines exhibit a broad spectrum of therapeutic potentials, including anticancer, antiviral, antibacterial, antifungal, antioxidant, anti-diabetic, anti-inflammatory, anti-malarial, anti-tumor, cardiovascular, anti-neoplastic, anti-tubercular, anti-HIV, diuretic, antihistaminic, cytostatic, immunomodulating, herbicidal, and anticonvulsant properties, as well as adenosine (B11128) potentiating and hepatoprotective effects . The inherent ubiquity of the pyrimidine (B1678525) structure in natural compounds facilitates their interaction with crucial enzymes, genetic material, and other cellular components, rendering them indispensable scaffolds in drug discovery efforts . Among the various structural isomers, pyrimido[4,5-d]pyrimidine (B13093195) and pyrimido[5,4-d]pyrimidine (B1612823) are particularly noteworthy as precursors in drug research .

Historical Context and Initial Research Discovery of BIBU1361 as a Selective Kinase Inhibitor

This compound, a pyrimidopyrimidine derivative, was initially identified and characterized as a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase . Its discovery and initial research were notably documented in studies such as that by Solca et al. in 2004, which investigated the inhibition of EGFR activity by pyrimidopyrimidine derivatives . This compound was developed by Boehringer Ingelheim .

This compound demonstrates remarkable potency against EGFR, with an IC50 value reported as 3 nM , or 0.038 ± 0.007 μM . Its selectivity is a key feature, exhibiting approximately 100-fold lower potency against ErbB2 (IC50 = 290 nM) and demonstrating selectivity over a range of other related tyrosine kinases (IC50 > 10 μM) . Mechanistically, this compound effectively blocked epidermal growth factor-induced phosphorylation of EGFR and subsequently prevented downstream signaling events, including mitogen-activated protein kinase kinase (MAPKK) and mitogen-activated protein kinase (MAPK) activation in cellular contexts . Furthermore, in vivo studies demonstrated that oral administration of this compound inhibited the growth of established human xenografts in athymic mice, specifically in models of vulval and head and neck squamous cell carcinomas .

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)SelectivityReference
EGFR3Potent
EGFR38 ± 7Potent
ErbB2290~100-fold lower potency vs. EGFR
Other related tyrosine kinases> 10,000Selective

Current Research Landscape and Academic Significance of this compound

In the current research landscape, this compound continues to be a subject of academic interest, primarily as an EGFR inhibitor . Beyond its direct inhibition of EGFR, contemporary research has expanded to explore its broader impact on cellular pathways. Studies indicate that this compound can induce apoptosis and inhibit autophagy, highlighting its complex interplay with cellular survival mechanisms .

Furthermore, this compound has been shown to inhibit pro-survival pathways such as Akt/mTOR and gp130/JAK/STAT3, and to decrease the levels of the pro-inflammatory cytokine IL-6 . In investigations involving glioma cells, this compound effectively reduced the levels of EGFR and subsequently phosphorylated EGFR, leading to a decrease in phosphorylated Akt (pAkt) and its downstream target, phosphorylated mTOR (p-mTOR) . Its influence on cell cycle progression has also been observed, with this compound decreasing the expression of cyclin E and E2F1, while simultaneously increasing the level of p21, resulting in an accumulation of cells in the S and G2/M phases of the cell cycle in glioma cells . Notably, this compound has also been identified as an antiviral compound, demonstrating anti-DENV (Dengue virus) activity with IC50 values of 0.9 μM in high-throughput screening efforts . It also shows activity against alphaviruses, such as Sindbis virus and Chikungunya virus (CHIKV), and rabies virus (RABV) .

Overview of Key Research Areas Explored for this compound

The research into this compound has primarily focused on two key areas:

Cancer Therapy: this compound's primary application in cancer therapy stems from its role as a selective EGFR inhibitor, a mechanism crucial for impeding tumor progression . Its efficacy has been demonstrated through in vivo studies, where it inhibited the growth of human xenografts in mice, including vulval and head and neck squamous cell carcinomas . Further research in glioma cells has shown its ability to induce apoptosis and inhibit autophagy, contributing to its potential antineoplastic effects .

Antiviral Activity: Beyond its anticancer properties, this compound has been recognized for its antiviral capabilities. It was identified as an agent with anti-DENV activity . Studies have reported its potency against Sindbis virus (EC50 1.3 μM) and CHIKV (EC50 0.16 μM) . The compound's antiviral mechanism involves the inhibition of viral translation through the dephosphorylation of key proteins such as eIF4E and p70S6K . Additionally, this compound has demonstrated synergistic antiviral activity when tested in combination with IFN-β against rabies virus .

Table 2: Antiviral Activity of this compound

Virus TargetActivity (IC50/EC50)Mechanism of ActionReference
Dengue virus (DENV)IC50 = 0.9 μMKinase inhibition (predicted c-Src kinase)
Sindbis virusEC50 = 1.3 μMInhibition of viral translation via dephosphorylation of eIF4E and p70S6K
Chikungunya virus (CHIKV)EC50 = 0.16 μMInhibition of viral translation via dephosphorylation of eIF4E and p70S6K
Rabies virus (RABV)70% inhibition at 5 μMSynergistic with IFN-β

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClFN7 B1255503 BIBU1361

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27ClFN7

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H27ClFN7/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28)

InChI Key

JUGSLZCFNSTKBN-UHFFFAOYSA-N

SMILES

CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Canonical SMILES

CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Synthetic Organic Methodologies for Bibu1361 and Analogues

Retrosynthetic Analysis and Key Precursors for BIBU1361 Synthesis

The core structure of this compound is a pyrimido[5,4-d]pyrimidine (B1612823) system. A common retrosynthetic approach for pyrimidopyrimidines often involves the use of highly substituted pyrimidine (B1678525) precursors. Specifically, the synthesis of pyrimido[5,4-d]pyrimidines can be achieved through sequential nucleophilic substitution reactions on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), also known as DBMY-2. This makes DBMY-2 (PubChem CID 97007) a crucial key precursor for constructing the pyrimidopyrimidine scaffold found in this compound. Another synthetic route for pyrimido[4,5-d]pyrimidines involves the reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile derivatives with triethylorthoester derivatives.

Detailed Synthetic Pathways and Optimized Reaction Conditions for this compound

While specific, detailed synthetic pathways for this compound itself are not widely disclosed in general literature, the broader class of pyrimidopyrimidines, which forms the structural basis of this compound, has been extensively synthesized using various methodologies.

One-Pot Multicomponent Approaches for Pyrimidopyrimidine Synthesis

One-pot multicomponent reactions (MCRs) are highly favored for the synthesis of pyrimidopyrimidines due to their efficiency, atom economy, and ability to form multiple bonds in a single step. These reactions typically involve the condensation of three or more readily available starting materials. Common components include aryl aldehydes, urea (B33335) (PubChem CID 1176) or thiourea (B124793) (PubChem CID 2723790), and active methylene (B1212753) compounds such as barbituric acid (PubChem CID 6211) or acetophenones.

Examples of such approaches include:

The synthesis of tetrahydro-4H-dipyrimido[1,2-a:4′,5′-d]pyrimidin-4-ones through the multicomponent condensation of aryl aldehydes, barbituric or thiobarbituric acids, and 2-aminopyrimidine.

Biginelli-type reactions, where aromatic aldehydes, urea, and acetophenones are condensed to yield hexahydropyrimido[4,5-d]pyrimidine-diones.

Reactions involving 2-(ethoxymethylene)malononitrile with guanidine (B92328) or amidine derivatives and ketones or aldehydes.

Eco-friendly methods utilizing citric acid (PubChem CID 311) as a catalyst in an aqueous medium for the one-pot multicomponent synthesis of pyrimidopyrimidines.

Catalytic Systems and Solvents in this compound Synthesis

The optimization of catalytic systems and solvents is critical for efficient pyrimidopyrimidine synthesis. A variety of catalysts have been employed to facilitate these reactions:

Acidic Catalysts : Sulfated tin oxide (STO) has been successfully utilized as a recyclable catalyst for Biginelli-type reactions, leading to high yields of hexahydropyrimido[4,5-d]pyrimidine-diones. Ceric ammonium (B1175870) nitrate (B79036) (CAN, PubChem CID 16211559) is effective in refluxing water for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones. Molecular iodine has also been shown to catalyze the formation of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. Other acidic catalysts include potassium carbonate, ammonium chloride, and phosphorous pentoxide.

Basic Catalysts/Ionic Liquids : Diisopropyl-ethyl-ammonium acetate (B1210297) (DIPEAc) can function as both a solvent and a catalyst, promoting cyclocondensation with high yields. Ionic liquids such as Triethylammonium acetate (TEAA) and Tetrabutylammonium (B224687) bromide (TBAB, PubChem CID 74236) have been used, often under microwave irradiation, offering advantages like high yields and purity without the need for hazardous organic solvents.

Solvents : Common solvents include ethanol, isopropanol, water, acetic acid, DMF, and toluene. The use of water as a solvent is particularly noted for its environmentally benign nature, often leading to high yields and greater product purity in a single step. Solvent-free conditions, frequently combined with microwave irradiation, are also explored as green synthetic alternatives.

Strategies for Enhancing Synthetic Yields and Purity for Research Applications

To ensure the quality and quantity of pyrimidopyrimidines for research, several strategies are implemented:

Optimized Reaction Conditions : Precise control over parameters such as temperature, reaction time, and catalyst loading is paramount. For example, elevating the temperature to 70°C can significantly improve yields and reduce reaction times.

Catalyst Efficiency and Reusability : Employing highly active and recyclable catalysts, such as sulfated tin oxide or certain ionic liquids, not only boosts yields but also minimizes waste, contributing to more sustainable synthesis.

One-Pot Multicomponent Reactions (MCRs) : The inherent nature of MCRs, which involve combining multiple reactants in a single vessel, contributes to higher atom economy, reduced waste generation, and often superior yields by eliminating intermediate isolation steps.

Green Chemistry Protocols : Adopting environmentally friendly practices, such as using water as a solvent or performing reactions under solvent-free conditions, especially with microwave irradiation, leads to higher yields, shorter reaction times, and simplified purification processes, ultimately resulting in high-purity products.

Purification Techniques : While specific details for this compound are limited, general organic chemistry purification methods, including filtration, washing, and recrystallization, are typically applied to obtain pure compounds. High-performance liquid chromatography (HPLC) is commonly used for purity assessment.

Parallel Synthesis and Derivatization Approaches for this compound Analogues

Parallel synthesis and derivatization are crucial for systematically exploring the chemical space around lead compounds like this compound, particularly given its role as an EGFR inhibitor. The versatility of multicomponent reactions makes them especially suitable for generating diverse libraries of pyrimidopyrimidine derivatives.

Scaffold Modification Strategies in Pyrimidopyrimidine Inhibitors

Strategies for modifying the pyrimidopyrimidine scaffold to create analogues with potentially altered or improved inhibitory properties include:

Sequential Nucleophilic Substitution : For pyrimido[5,4-d]pyrimidines, sequential nucleophilic substitutions on highly chlorinated precursors, such as 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (DBMY-2), enable the introduction of various amine nucleophiles at specific positions (e.g., C-4, C-8, C-2, C-6). This controlled substitution, often managed by varying temperature and nucleophile concentration, allows for the creation of a wide range of analogues.

Modification of Functional Groups : The pyrimidopyrimidine scaffold can be modified by reacting existing functional groups (e.g., amino groups) with different reagents or by transforming one type of group into another (e.g., thione to oxo). For instance, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues has been achieved through microwave-accelerated condensation and Dimroth rearrangement.

Combinatorial Synthesis : The adaptable nature of multicomponent reactions lends itself well to combinatorial and parallel synthesis, facilitating the rapid generation of compound libraries containing the pyrimidopyrimidine moiety. This approach is invaluable in drug discovery programs for identifying new inhibitors with enhanced pharmacological profiles.

Design Principles for Related Chemical Entities

The design of chemical entities related to this compound, particularly other EGFR inhibitors, is heavily influenced by the understanding of the EGFR ATP-binding pocket and structure-activity relationships (SAR) of existing inhibitors. The pyrimido[5,4-d]pyrimidine scaffold, as exemplified by this compound and BIBX1382, has been identified as a promising framework for developing EGFR inhibitors.

Key design principles for EGFR tyrosine kinase inhibitors (TKIs) often involve:

Interaction with the ATP-binding Pocket: The EGFR ATP-binding pocket features distinct regions, including an adenine (B156593) binding pocket, a hydrophilic ribose pocket, and two hydrophobic regions (I and II), with hydrophobic region I being crucial for inhibitor selectivity. Effective inhibitors are designed to optimally interact with these specific sub-pockets.

Pharmacophore Features: Many successful EGFR-TKIs, such as erlotinib, vandetanib, and gefitinib (B1684475) (which often feature a quinazoline (B50416) core), share common pharmacophoric features and frequently exhibit a 'Y-shaped' molecular geometry to fit within the enzyme's active site. this compound's structure, with its central pyrimidopyrimidine core and two distinct side chains, aligns with this general 'Y-shaped' principle.

Substituent Effects on Activity and Selectivity: Minor alterations in substituents on the pyrimidine rings can significantly impact biological activity. For instance, the presence of halogen atoms, such as the chlorine and fluorine on the phenyl ring of this compound, is known to enhance the potency of EGFR inhibitors. The specific positioning of the 3-chloro-4-fluorophenyl group and the 4-[(diethylamino)methyl]piperidin-1-yl group in this compound is critical for its high affinity and selectivity for EGFR over other kinases like ErbB2. The diethylamino group on the piperidine (B6355638) ring likely contributes to favorable interactions within the enzyme's binding site, possibly through hydrogen bonding or electrostatic interactions.

Overcoming Resistance: The ongoing development of EGFR inhibitors also considers strategies to overcome acquired drug resistance mutations, such as the T790M mutation, by designing inhibitors that can effectively bind to these mutated forms.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceutical compounds like this compound is crucial for minimizing environmental impact and promoting sustainability in chemical manufacturing. While specific green chemistry details for the industrial synthesis of this compound are not widely publicized, general principles are increasingly being adopted for pyrimidopyrimidine derivatives.

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Synthetic routes are designed to reduce the generation of by-products.

Use of Safer Solvents and Reaction Media: Replacing hazardous organic solvents with more environmentally benign alternatives. For pyrimidopyrimidine derivatives, research has explored eco-friendly approaches such as one-pot multicomponent syntheses in aqueous media. The use of ionic liquids, like aqueous tetrabutylammonium bromide (TBAB), under solvent-free conditions has also been investigated for synthesizing related pyrimidopyrimidines, leading to improved yields and reduced environmental hazards.

Design for Energy Efficiency: Minimizing energy requirements for reactions. Techniques such as microwave irradiation can significantly reduce reaction times and improve energy transfer efficiency compared to conventional heating methods.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste and improve reaction efficiency. For instance, citric acid has been utilized as an eco-friendly catalyst in the one-pot multicomponent synthesis of pyrimidopyrimidines. Biocatalysis, utilizing enzymes, is another burgeoning area that offers highly selective and efficient synthetic routes under mild conditions, reducing the need for harsh reagents and conditions.

Prevention of Waste: Designing synthetic methods that prevent waste generation rather than treating waste after it has been formed. This aligns with the concept of inherent safety and sustainability.

The adoption of these green chemistry principles in the synthesis of complex molecules like this compound contributes to more sustainable and environmentally responsible pharmaceutical manufacturing processes.

Advanced Molecular Structural Analysis and Conformational Studies of Bibu1361

Spectroscopic Techniques for Elucidating BIBU1361 Structure and Purity for Research

Spectroscopic techniques are indispensable tools for the comprehensive structural elucidation and purity assessment of chemical compounds. While specific, detailed spectroscopic data (e.g., full NMR spectra, IR band assignments, detailed mass fragmentation patterns, or single-crystal X-ray diffraction data) for this compound are not widely available in public domain research findings, the general principles and applications of these techniques are critical for characterizing compounds with the pyrimidopyrimidine scaffold. Suppliers often provide Certificates of Analysis (CoA) that include quality control data from these methods to confirm purity and structure .

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity of atoms, identifying functional groups, and understanding the three-dimensional structure and conformational dynamics of organic molecules in solution. For a complex molecule like this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy would be essential.

¹H NMR: Provides information on the number, type, and chemical environment of hydrogen atoms. Coupling patterns reveal vicinal relationships, aiding in the assignment of protons within the pyrimidopyrimidine core, the piperidine (B6355638) ring, and the diethylamino substituents.

¹³C NMR: Offers insights into the carbon skeleton, distinguishing between different carbon environments (e.g., aromatic, aliphatic, quaternary).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unequivocally assigning all proton and carbon signals and establishing long-range correlations, thereby confirming the proposed chemical structure.

Conformational Dynamics: The flexible piperidine ring and the diethylaminomethyl group attached to it could exhibit conformational preferences. Variable-temperature NMR studies could provide insights into the interconversion rates between different conformers, revealing the dynamic nature of these parts of the molecule. This is particularly relevant for understanding how the molecule interacts with its biological target, as different conformations might present different binding epitopes. NMR has been widely used for structural characterization of pyrimidopyrimidine derivatives .

Infrared (IR) and Mass Spectrometry Applications in Structural Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule based on their vibrational modes. For this compound, key absorption bands would be expected from:

N-H stretching vibrations (from the secondary amine attached to the pyrimidopyrimidine ring).

C=N and C=C stretching vibrations within the aromatic pyrimidopyrimidine and chlorofluorophenyl rings.

C-Cl and C-F stretching vibrations, confirming the presence of these halogen substituents.

C-H stretching and bending vibrations from the aliphatic piperidine and diethylamino groups. IR spectroscopy also serves as a valuable tool for assessing the purity of a compound, as the presence of impurities would typically introduce additional absorption bands .

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce structural features.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate molecular weight measurements, allowing for the determination of the exact elemental composition and confirming the molecular formula (C22H27ClFN7 for the free base).

Electrospray Ionization Mass Spectrometry (ESI-MS): Commonly used for polar and thermally labile molecules, ESI-MS would yield the protonated molecular ion ([M+H]+) or other adducts, confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments can provide crucial structural information by breaking the molecule into smaller, characteristic ions. This would help in confirming the connectivity of the different parts of this compound, such as the pyrimidopyrimidine core, the chlorofluorophenyl group, and the piperidine-diethylaminomethyl moiety .

Single-Crystal X-ray Diffraction Studies of this compound and its Molecular Complexes (if available)

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles. It can also unambiguously establish the absolute configuration of chiral centers, if present . While a specific single-crystal X-ray diffraction study for this compound or its molecular complexes is not publicly available, such data, if obtained, would offer invaluable insights:

Solid-State Conformation: It would reveal the preferred conformation of this compound in the solid state, which can be compared with solution-state (NMR) and computationally predicted conformations.

Intermolecular Interactions: The crystal packing would show how molecules interact with each other (e.g., hydrogen bonding, π-π stacking), which can influence physical properties and provide clues about potential binding modes with biological targets.

Absolute Configuration: If this compound is synthesized as a single enantiomer or if a chiral resolution is performed, X-ray diffraction with anomalous dispersion would confirm its absolute stereochemistry .

Computational Approaches to this compound Conformational Analysis

Computational chemistry plays a vital role in complementing experimental studies by providing theoretical insights into molecular structure, stability, and reactivity. For this compound, computational approaches can be used to:

Conformational Search: Explore the potential energy surface to identify stable conformers and their relative energies, especially for the flexible piperidine and diethylamino groups. This can involve techniques like molecular mechanics (MM) or molecular dynamics (MD) simulations.

Density Functional Theory (DFT) Calculations: DFT methods can optimize molecular geometries, calculate electronic properties (e.g., frontier molecular orbitals, electrostatic potential maps), and predict spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental data for validation .

Molecular Docking and Dynamics: For a compound like this compound, known for its EGFR inhibitory activity, computational docking studies can predict how the molecule binds to the EGFR active site, identifying key interactions and binding poses. Molecular dynamics simulations can further explore the stability of these complexes and the dynamic interplay between the ligand and the protein. This compound has been mentioned in computer-aided drug design contexts, highlighting the relevance of such approaches .

Stereochemical Considerations and Chiral Analysis in this compound-Related Compounds

Upon examination of the chemical structure of this compound, N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine, a chiral center is present at the C4 position of the piperidine ring, where the diethylaminomethyl group is attached. This carbon atom is bonded to four different groups: two carbons of the piperidine ring, a hydrogen atom (implicitly), and the diethylaminomethyl substituent.

The presence of a chiral center means that this compound can exist as two enantiomers (mirror-image isomers) . Enantiomers often exhibit different biological activities, potencies, and pharmacokinetic profiles due to their distinct interactions with chiral biological systems (e.g., enzymes, receptors). Therefore, stereochemical considerations are crucial in drug discovery and development.

Chiral Analysis: If this compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), chiral analytical techniques would be necessary to separate and quantify the individual enantiomers. Common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes stationary phases containing chiral selectors to separate enantiomers based on differential interactions.

Chiral Gas Chromatography (GC): Can be used for volatile or derivatized chiral compounds.

Optical Rotation: Measurement of optical rotation can indicate the presence of an enantiomeric excess, though it does not provide absolute configuration.

Stereospecific Synthesis: In some cases, synthetic routes can be designed to produce a single enantiomer (stereospecific synthesis), avoiding the need for chiral separation.

Understanding the stereochemistry of this compound and its related compounds is vital for optimizing its therapeutic potential and for regulatory purposes .

Structural Features of the Pyrimidopyrimidine Scaffold and their Influence on Molecular Interactions

This compound incorporates a pyrimido[5,4-d]pyrimidine (B1612823) scaffold, which is a bicyclic nitrogen-containing heterocyclic system formed by the fusion of two pyrimidine (B1678525) rings. This scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antiviral, antibacterial, and antifungal properties .

Key structural features of the pyrimidopyrimidine scaffold and their influence on molecular interactions include:

Nitrogen Heteroatoms: The presence of multiple nitrogen atoms within the rings provides sites for hydrogen bonding (both as donors and acceptors) with complementary groups in biological targets. These interactions are critical for molecular recognition and binding affinity.

Rigid Core, Flexible Side Chains: The rigid pyrimidopyrimidine core provides a stable framework for binding, while the flexible side chains (like the piperidine and diethylamino groups) allow for adaptive fitting into the enzyme's active site, optimizing interactions and contributing to the compound's potent inhibitory activity against EGFR .

The combination of these structural features allows this compound to effectively interact with and inhibit EGFR, highlighting the importance of the pyrimidopyrimidine scaffold as a privileged structure in the design of kinase inhibitors.

Molecular and Cellular Pharmacological Investigations of Bibu1361

Target Identification and Validation: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

BIBU1361 is recognized as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a crucial protein frequently overexpressed in various human cancers, and its aberrant activity is associated with aggressive tumor progression. The identification of EGFR as a primary target for this compound underscores its potential in modulating cancer-related cellular processes.

Binding Affinity and Specificity Profiling of this compound to EGFR Kinase

This compound demonstrates high binding affinity and specificity for EGFR kinase. In cell-free enzymatic assays, this compound exhibits an inhibitory concentration (IC50) of 3 nM (0.003 μM) against EGFR. Another study using a high-content biosensor-based screen reported an IC50 value of 0.038 ± 0.007 μM for this compound against EGFR kinase, further confirming its potent inhibitory activity. This compound is consistently described as a selective inhibitor of EGFR kinase.

Comparative Kinase Selectivity Studies of this compound Against Related Tyrosine Kinases (e.g., ErbB2)

Beyond its potent inhibition of EGFR, this compound displays notable selectivity against other related tyrosine kinases. Specifically, it shows approximately 100-fold lower potency against ErbB2, with an IC50 of 290 nM. Furthermore, this compound is reported to be selective over a range of other tyrosine kinases, exhibiting IC50 values greater than 10 μM for these targets. This high degree of selectivity suggests that this compound primarily targets EGFR without significantly inhibiting the activity of other tyrosine kinases.

Table 1: Inhibitory Concentrations (IC50) of this compound Against EGFR and ErbB2

TargetIC50 (nM)Fold Selectivity (vs. EGFR)Reference
EGFR31
ErbB2290~100
Other related tyrosine kinases>10,000>3000

Enzymatic Inhibition Kinetics of EGFR by this compound

Determination of Inhibitory Concentrations (IC50 values) in Cell-Free Enzymatic Assays

The inhibitory potency of this compound against EGFR has been quantified in cell-free enzymatic assays. The primary reported IC50 value for this compound against EGFR tyrosine kinase is 3 nM (0.003 μM). This value highlights its high efficacy in directly inhibiting the enzymatic activity of EGFR.

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive)

While not explicitly stated in all contexts, evidence suggests that this compound, as an EGFR tyrosine kinase inhibitor (TKI), functions through competitive binding with ATP. Many small molecule TKIs, particularly those structurally related to this compound (e.g., 4-anilinoquinazolines), are known to inhibit the EGFR tyrosine kinase domain by competing for the ATP binding site. This mechanism prevents the phosphorylation of EGFR and its downstream substrates.

Mechanistic Elucidation of this compound's Cellular Effects

This compound exerts its cellular effects primarily by disrupting the EGFR signaling pathway. It effectively blocks epidermal growth factor-induced phosphorylation of EGFR, which is a critical step in receptor activation. This inhibition extends to downstream signaling events, preventing the activation of mitogen-activated protein kinase kinase (MAPKK/extracellular signal-regulated kinase kinase) and subsequent MAPK activation.

Further mechanistic studies have shown that this compound inhibits key pro-survival pathways, including Akt/mTOR and gp130/JAK/STAT3. Treatment with this compound leads to a decrease in EGFR levels and, consequently, reduced levels of phosphorylated EGFR (p-EGFR). This effect is accompanied by a decrease in phosphorylated Akt (pAkt) and its downstream target, phosphorylated mTOR (p-mTOR). The downregulation of p-mTOR also results in the reduced phosphorylation of its key targets, p-S6 kinase and p-P70S6 kinase, both of which are involved in cell proliferation.

Table 2: Summary of this compound's Cellular Effects

Cellular EffectMechanism/ObservationReference
Blocks EGFR phosphorylationInhibits EGF-induced phosphorylation of EGFR.
Inhibits downstream signalingPrevents MAPKK/MAPK activation. Inhibits Akt/mTOR and gp130/JAK/STAT3 pathways.
Modulates protein phosphorylationDecreases p-EGFR, pAkt, p-mTOR, p-S6 kinase, p-P70S6 kinase levels.
Affects cell cycleDecreases cyclin E and E2F1 expression; increases p21 levels; increases cells in S and G2/M phases.
Induces apoptosisPromotes programmed cell death.
Inhibits autophagyDisrupts cellular self-degradation processes.
Antiproliferative activityPotently inhibits thymidine (B127349) incorporation in EGFR-expressing cells.

Impact on Downstream Signaling Pathways (e.g., MAPK/extracellular signal-regulated kinase, PI3K/Akt/mTOR, JAK/STAT)

This compound acts as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrating an IC50 value of 3 nM. Its selectivity is notable, exhibiting approximately 100-fold lower potency against ErbB2 (IC50 = 290 nM) and being selective over other related tyrosine kinases, with IC50 values greater than 10 μM. This inhibitory action on EGFR translates into the blockage of downstream EGFR signaling events, including the activation of the mitogen-activated protein kinase kinase (MAPKK) and mitogen-activated protein kinase (MAPK) pathways in cells.

Beyond the MAPK pathway, this compound has been shown to inhibit pro-survival pathways such as PI3K/Akt/mTOR and gp130/JAK/STAT3. The compound also leads to decreased levels of the pro-inflammatory cytokine IL-6. The interplay between these pathways, including crosstalk between JAK/STAT, MAPK, and PI3K/AKT/mTOR, is well-established in cellular signaling.

Table 1: Inhibitory Potency of this compound Against Tyrosine Kinases

Target Tyrosine KinaseIC50 Value
EGFR3 nM
ErbB2290 nM
Other related tyrosine kinases> 10 μM

Effects on Protein Phosphorylation Dynamics and Signal Transduction Cascades

Protein phosphorylation, a reversible post-translational modification, is a fundamental mechanism that regulates a myriad of cellular processes and is crucial for signal transduction. this compound exerts its pharmacological effects by directly impacting these phosphorylation dynamics. Specifically, it has been observed to block epidermal growth factor-induced phosphorylation of EGFR. Furthermore, this inhibition prevents subsequent downstream responses, such as the activation of MAPKK/MAPK, which are dependent on phosphorylation events within the signal transduction cascade. The dynamic nature of phosphorylated proteins in a cell is maintained through the balanced action of kinases and phosphatases.

Molecular Interactions with Intracellular Signaling Components

This compound functions as a selective inhibitor of EGFR kinase, demonstrating a high degree of specificity. Its molecular interactions involve directly targeting EGFR, with significantly reduced potency against ErbB2 and other tyrosine kinases. Studies have indicated that the induction of apoptosis by this compound is accompanied by a decrease in EGFR levels and an increased distribution of EGFR towards caveolin-rich lipid raft microdomains. Additionally, this compound has been shown to trigger the internalization of EGFR within vacuoles, alongside an increased co-localization with LC3-II, suggesting a role in the cellular trafficking and degradation of EGFR. These observations highlight the compound's specific molecular interactions with key intracellular signaling components, influencing their localization and levels within the cell. Intracellular signaling processes are highly complex, involving intricate interactions among various structural components and organelles of the cell.

Cellular Biological Responses to this compound In Vitro

The molecular actions of this compound translate into distinct cellular biological responses, particularly within in vitro models of human cancer.

Effects on Cell Proliferation and Cell Cycle Progression in Human Cancer Cell Lines

This compound has a notable impact on cell proliferation and cell cycle progression in human cancer cell lines. In EGFR-expressing KB cells, this compound selectively and potently inhibited thymidine incorporation, with half-maximally effective doses observed in the nanomolar range. This inhibition of thymidine incorporation is indicative of reduced DNA synthesis and, consequently, impaired cell proliferation. Furthermore, this compound has been demonstrated to induce cell cycle arrest in glioma cells. While not strictly an in vitro effect on proliferation, oral administration of this compound has also been shown to inhibit the growth of established human xenografts in athymic mice, providing further evidence of its anti-proliferative activity. Cell proliferation, defined as the rapid expansion of a cell population through growth and division, is a process meticulously regulated in normal cells but frequently deregulated in cancer. The progression through the cell cycle is orchestrated by cyclins and cyclin-dependent kinases (CDKs).

Induction of Apoptosis and Modulation of Autophagy by this compound

This compound is known to induce apoptosis and concurrently modulate autophagy. In glioma cells, this compound induced apoptosis in a caspase-dependent manner. Regarding autophagy, this compound caused an increased conversion of LC3-I to LC3-II, a marker often associated with autophagosome formation. It also triggered the internalization of EGFR within vacuoles and its increased co-localization with LC3-II. Additionally, this compound led to the accumulation of p62 and increased levels of cleaved forms of Beclin-1 in all tested cell lines. However, despite these indicators of autophagic flux, this compound notably failed to initiate the execution of autophagy, as pharmacological inhibition of autophagy using 3-Methyladenine or Bafilomycin did not rescue this compound-mediated cell death. This suggests that this compound induces a defective form of autophagy.

Influence on Cell Line Migration and Invasion in In Vitro Assays

Based on the provided research findings, specific data regarding the direct influence of this compound on cell line migration and invasion in in vitro assays were not identified. While cell migration and invasion are critical processes in cancer progression and are commonly assessed using in vitro assays such as Boyden chamber assays or scratch assays, the available information does not detail the effects of this compound on these specific cellular behaviors.

Computational Chemistry and Structure Activity Relationship Sar Studies of Bibu1361

Molecular Docking and Binding Mode Predictions for BIBU1361 with EGFR

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. This method aims to characterize the binding behavior of small molecules with target proteins, such as EGFR, to predict their binding affinity and identify key interactions at the atomic level. For EGFR inhibitors, molecular docking studies typically aim to elucidate how compounds interact with the ATP-binding site within the kinase domain, often involving hydrogen bonds with hinge region residues and hydrophobic interactions with surrounding pockets.

While this compound is a known EGFR inhibitor, specific detailed molecular docking studies and precise binding mode predictions for this compound with EGFR were not explicitly found in the provided search results. General molecular docking studies have been performed for various EGFR inhibitors, revealing common binding patterns involving interactions with amino acids like Leu694, Lys721, Asp831, Thr766, and Asp776, often stabilized by hydrogen bonds and π-sigma interactions. These studies are crucial for understanding the structural basis of inhibition and guiding the design of new inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and identifying key chemical properties that contribute to biological effects. QSAR studies often involve calculating various molecular descriptors (e.g., thermodynamic, electronic, steric) and employing statistical methods like multiple linear regression or partial least squares to build predictive models.

One general QSAR-related finding mentioned in the context of this compound is that investigations involving this compound, BIBU1476, and BIBX1382 demonstrated a good correlation for tolerability/lethality between C. elegans and rodents. This particular QSAR application allowed for the determination of a rank order potency for toxicity among these compounds. However, detailed QSAR modeling specifically focused on the EGFR inhibitory activity of this compound and its analogues, aiming to correlate structural features with their potency against EGFR, was not found within the provided search results.

Virtual Screening and De Novo Design Strategies Based on the this compound Scaffold

Virtual screening is a computational technique used to identify potential drug candidates by rapidly evaluating large libraries of chemical compounds against a specific biological target. It can be ligand-based (using known active ligands) or structure-based (using the target's 3D structure). De novo design, on the other hand, involves computationally generating novel molecular structures from scratch, often guided by specific design principles or target binding site characteristics.

This compound has been identified in virtual screening campaigns. For instance, it was predicted as a promising N-heterocyclic molecule with a pyrimidine (B1678525) scaffold in a virtual screening study aimed at finding inhibitors for SARS-CoV-2 Main Protease (Mpro). Additionally, this compound was identified as an EGFR inhibitor with anti-Dengue virus (DENV) activity through a high-content screening of a kinase-focused library. While these instances demonstrate this compound being identified through screening, specific research detailing virtual screening or de novo design strategies that were explicitly based on the this compound scaffold to discover new compounds were not detailed in the provided search results.

Molecular Dynamics Simulations of this compound-Target Protein Complexes

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of atoms and molecules. In drug discovery, MD simulations are used to investigate the dynamic interactions between a ligand and its target protein, providing insights into binding stability, conformational changes, and the flexibility of the protein-ligand complex over time. This atomic-level information is crucial for understanding the molecular mechanisms of drug action and for optimizing lead compounds.

Despite the importance of MD simulations in understanding protein-ligand interactions, specific detailed molecular dynamics simulation studies of this compound in complex with its target proteins (such as EGFR) were not found in the provided search results. General studies on EGFR-ligand complexes using MD simulations have been reported, confirming the stability of docked conformations and investigating interactions within the binding pocket.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches Initiated from this compound

Fragment-Based Drug Design (FBDD) is a drug discovery approach that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a target protein. These fragments are then grown or linked to produce lead compounds with higher affinity and selectivity. Scaffold hopping is a strategy within medicinal chemistry to discover structurally novel compounds that retain similar biological activity by replacing the central core structure (scaffold) of a known active molecule with a chemically different one.

While FBDD and scaffold hopping are widely employed methodologies in modern drug discovery to explore new chemical space and overcome issues like patent limitations or undesirable physicochemical properties, specific research detailing FBDD or scaffold hopping approaches that were initiated from or based on the this compound structure were not found in the provided search results.

Advanced Analytical Methods for Research Quantification of Bibu1361

Chromatographic Methods (e.g., HPLC, LC-MS/MS) for BIBU1361 in Research Matrices

Chromatographic techniques play a pivotal role in the separation, identification, and quantification of this compound from complex research matrices. High-Performance Liquid Chromatography (HPLC) is routinely employed for assessing the purity of this compound, with a reported purity of ≥97% (HPLC) for the dihydrochloride (B599025) form . Analytical HPLC analyses typically utilize C-18 columns with gradient conditions, often employing solvent systems like water with trifluoroacetic acid (TFA) and acetonitrile (B52724) . Preparative HPLC can also be used for purifying larger quantities of the compound .

For quantitative analysis in research matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method . LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing small molecules like this compound in biological samples such as plasma, serum, whole blood, urine, cell culture medium, and tissue . The technique is particularly valuable for pharmacokinetic (PK) and toxicokinetic (TK) studies, where precise quantification of the compound and its metabolites in biological fluids is essential . BIBU-1361 has been mentioned in contexts where LC/MS/MS is utilized for analysis .

Spectrometric Techniques for Quantitative Analysis and Characterization of this compound

Spectrometric techniques are fundamental for both the quantitative analysis and comprehensive characterization of this compound. Elemental analysis provides a precise determination of the atomic composition of the compound, confirming its empirical formula. For BIBU-1361 HCl, elemental analysis has shown specific percentages of carbon, hydrogen, chlorine, fluorine, and nitrogen . Similarly, for the free base form of this compound, elemental analysis data is available .

Beyond elemental composition, various spectroscopic methods are employed for structural elucidation and confirmation. While specific detailed spectra for this compound are not extensively detailed in the provided search results, general chemical characterization often involves techniques such as:

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, crucial for confirming the molecular structure and identifying potential impurities or metabolites. LC-MS/MS, as discussed, integrates MS for both quantification and identification .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial arrangement.

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies .

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for quantitative analysis based on the compound's absorption of UV or visible light, and for characterizing electronic transitions.

These techniques, often used in combination, provide a robust suite of tools for ensuring the identity, purity, and structural integrity of this compound in research settings.

Development of High-Throughput Screening Assays for this compound and its Modulators

High-throughput screening (HTS) assays are critical in modern drug discovery for rapidly evaluating large libraries of compounds against specific biological targets . This compound itself has been utilized as a reference compound in kinase-focused libraries and in high-content screening (HCS) assays, such as those developed for identifying anti-dengue compounds . The development of HTS assays for this compound or its modulators typically involves several key steps:

Target Identification and Assay Design: Given that this compound is an EGFR tyrosine kinase inhibitor, assays would often be designed to measure EGFR activity or downstream signaling events, such as MAPKK/MAPK activation . These can be cell-free enzymatic assays or cell-based assays.

Miniaturization and Automation: HTS relies on miniaturized assay formats (e.g., 384- or 1536-well plates) and robotic systems for automated liquid handling, compound dispensing, and data acquisition . This enables the rapid testing of millions of compounds .

Detection Technologies: Various detection methods are employed, including fluorescence intensity, fluorescence polarization, time-resolved fluorescence (TRF), and luminescence . Image-based high-content assays (HCA) are also used to extract detailed information from individual cells .

Data Acquisition and Analysis: Robotic workstations are configured for data acquisition, and specialized software is used for instrumentation control and data processing . The primary goal is to identify "hits" or "leads" that exhibit the desired effect on the biological target .

The use of this compound as a reference compound underscores the importance of well-characterized inhibitors in validating and optimizing such screening platforms .

Bioanalytical Method Validation in Preclinical Research Settings (e.g., animal tissue samples)

Bioanalytical method validation (BMV) is a crucial process that ensures the reliability and consistency of quantitative measurements of analytes, such as this compound, in biological matrices obtained from preclinical research settings, including animal tissue samples . This validation is essential for supporting pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence studies .

Key parameters evaluated during bioanalytical method validation include:

Accuracy: Measures the closeness of measured values to the true concentration of the analyte .

Precision: Assesses the reproducibility of the measurements, both within a single analytical run (intra-assay precision) and across multiple runs (inter-assay precision) .

Selectivity/Specificity: Ensures that the method can uniquely identify and quantify the analyte in the presence of other components in the biological matrix, including endogenous compounds and co-administered substances .

Linearity and Range: Establishes the concentration range over which the method provides a proportional relationship between the analyte concentration and the instrument response, defining the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) .

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) .

Recovery: Evaluates the efficiency of the extraction procedure of the analyte from the biological matrix .

Stability: Assesses the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage, short-term storage) and during sample processing .

Carry-over: Investigates potential contamination from high-concentration samples to subsequent blank samples .

For this compound, rigorous bioanalytical method validation in animal tissue samples would be imperative to accurately determine its distribution, metabolism, and excretion in preclinical models, thereby providing critical data to support further research and development .

Data Tables

Table 1: Key Properties of this compound Dihydrochloride

PropertyValueSource
Molecular Weight516.87
FormulaC₂₂H₂₇ClFN₇·2HCl
CAS Number1643609-75-9 (also 793726-84-8)
PubChem CID46861539
Purity (HPLC)≥97%

Applications of Bibu1361 As a Research Tool and Chemical Probe

Use in High-Throughput Screening (HTS) Campaigns for Target Discovery and Validation

High-throughput screening (HTS) is a fundamental approach in modern drug discovery and target validation, enabling the rapid assaying of a vast number of potential biological modulators against specific targets. This methodology integrates advanced liquid handling, robotic automation, and multi-platform plate readers to generate extensive, content-rich datasets efficiently. The process typically involves several phases: assay preparation, a pilot screen for validation, a primary screen to identify initial "hits" from large compound libraries, and subsequent secondary screening to confirm and refine these hits into viable leads.

BIBU1361's profile as a potent and selective inhibitor of EGFR tyrosine kinase makes it an ideal candidate for inclusion in or as a reference compound within HTS campaigns. Its well-defined inhibitory activity allows for its use in screens designed to identify other compounds that modulate EGFR activity or downstream signaling events. By employing this compound, researchers can:

Validate EGFR as a target: Its selective inhibition helps confirm the role of EGFR in specific cellular processes or disease models being screened.

Identify synergistic or antagonistic compounds: In combination screens, this compound can be used to discover compounds that enhance or counteract its effects on EGFR signaling.

Develop cell-based assays: Given its ability to block downstream EGFR signaling, such as MAPKK/MAPK activation, this compound can serve as a critical control or positive modulator in cell-based HTS assays aimed at identifying modulators of this pathway.

The ability of HTS to quickly filter out compounds with poor or no effect allows for a more focused approach to subsequent, more in-depth studies, making selective inhibitors like this compound crucial for accelerating target interrogation.

This compound as a Chemical Probe for Kinase Pathway Deconvolution and Cellular Signaling Research

Chemical probes are indispensable small-molecule tools that selectively bind to specific biomolecular targets, primarily proteins, to elucidate biological mechanisms and validate potential drug targets. These probes are designed to modulate protein function, acting through various mechanisms such as antagonism or agonism. this compound exemplifies a high-quality chemical probe due to its potent and selective inhibition of EGFR tyrosine kinase.

Key Characteristics of this compound as a Chemical Probe:

Target KinaseIC50 (nM)Selectivity
EGFR3Potent
ErbB2290~100-fold lower potency
Other related tyrosine kinases>10,000Selective
Data based on biological activity reported for BIBU 1361 dihydrochloride (B599025).

This selectivity is critical for kinase pathway deconvolution, a process aimed at dissecting the intricate roles of individual kinases within complex cellular signaling networks. By selectively inhibiting EGFR, this compound allows researchers to:

Isolate EGFR-dependent effects: Researchers can attribute specific cellular responses or phenotypic changes directly to the inhibition of EGFR, distinguishing them from effects mediated by other kinases.

Map downstream signaling: As this compound blocks downstream EGFR signaling events like MAPKK/MAPK activation, it serves as a tool to map the cascade of molecular events that follow EGFR activation and to understand how these events contribute to cellular behavior.

Investigate pathway crosstalk: The selective nature of this compound can help in understanding how EGFR signaling interacts with or influences other cellular pathways, contributing to the broader understanding of cellular signaling dynamics. Cellular signaling processes are highly dynamic and can vary significantly even among genetically identical cells, highlighting the need for precise tools like this compound to develop accurate mechanistic models of key signaling pathways. Chemical probe-based labeling is also used to study receptors involved in cellular signaling.

Application in Model Organisms for Biological Pathway Investigation (e.g., C. elegans for studying cellular responses)

Model organisms are invaluable in biological research, offering simplified systems to investigate complex biological pathways and disease mechanisms. Caenorhabditis elegans (C. elegans), a small nematode, is a widely utilized model due to its genetic tractability, physiological similarities to higher organisms, fully sequenced genome, short life cycle, and transparency, which allows for direct observation of cellular processes. C. elegans is frequently employed in high-throughput screening and molecular pathway analysis, contributing significantly to the discovery of bioactive molecules and shedding light on various biological processes including aging, neurodegeneration, metabolic disorders, and immune responses.

While specific studies detailing the use of this compound in C. elegans were not found, the characteristics of C. elegans as a model organism make it highly suitable for investigating the effects of a selective kinase inhibitor like this compound on conserved biological pathways. For instance:

Conserved Pathways: C. elegans possesses numerous biological pathways and molecular mechanisms conserved across species, including those related to development, aging, and disease. Given that EGFR signaling pathways are fundamental in many biological processes, this compound could be applied to study the roles of analogous or homologous kinase pathways in C. elegans.

Genetic and Chemical Screens: C. elegans has been successfully used in both genetic and chemical screens to identify molecular pathways and small molecules that impact various pathologies, such as Parkinson's disease. this compound could be incorporated into such screens to identify specific cellular responses or developmental defects resulting from EGFR inhibition within a whole-organism context.

Cellular Response Investigation: The transparency of C. elegans allows for the observation of cellular responses to chemical modulators. Researchers could use this compound to explore how EGFR inhibition affects cell cycle control, apoptosis, or other fundamental cellular processes known to be conserved in the nematode.

The utility of C. elegans in evaluating the mechanisms of action of new drugs and its ability to provide mechanistic insights into biological processes underscore its potential as a model for investigating the effects of chemical probes like this compound.

Integration with Omics Technologies (e.g., transcriptomics, proteomics) to Elucidate Biological Networks

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems by enabling large-scale analysis of biological molecules. These technologies are crucial for understanding the structure, function, and dynamics of organisms, providing insights into gene expression patterns (transcriptomics) and the entire complement of proteins, their modifications, and interactions (proteomics). Integrating data from different omics disciplines, such as spatial proteomics with genomics and transcriptomics, allows for the validation of findings across molecular levels and a deeper understanding of cellular functions and disease mechanisms.

The application of a selective chemical probe like this compound can be powerfully integrated with omics technologies to elucidate complex biological networks:

Transcriptomics: Inhibiting EGFR with this compound can lead to changes in gene expression profiles as downstream signaling pathways are affected. Transcriptomic analysis (e.g., RNA sequencing) of cells or tissues treated with this compound versus controls can reveal which genes are transcriptionally regulated by EGFR activity, thereby mapping the transcriptional network influenced by this kinase.

Proteomics: Given that this compound targets a tyrosine kinase, its primary effect is on protein phosphorylation and potentially protein abundance. Proteomic studies, particularly phosphoproteomics, can identify changes in phosphorylation states of hundreds or thousands of proteins following this compound treatment. This can directly reveal the immediate and downstream protein targets of EGFR and its signaling cascade, providing detailed insights into kinase pathway deconvolution. Spatial proteomics, which pinpoints the exact locations of proteins and their interactions, could further complement these studies by showing how EGFR inhibition affects protein localization within the cell.

Elucidating Biological Networks: By combining the insights from transcriptomic and proteomic data generated in response to this compound, researchers can construct or refine biological networks. This integration helps in understanding the interrelationships between different molecular components and how EGFR signaling contributes to broader cellular processes like growth, metabolism, and cell fate decisions. The synergy of omics technologies, especially when combined with targeted chemical probes, represents a paradigm shift in biological research, leading to more comprehensive and transformative discoveries.

The data generated from such integrated omics approaches, when analyzed using bioinformatics tools, can help identify signaling molecules associated with growth and cell death and provide a holistic understanding of disease mechanisms.

Emerging Research Areas and Future Perspectives for Bibu1361 Research

Exploration of Novel Biological Targets and Off-Targets for BIBU1361 Beyond EGFR

While this compound is well-established as a selective EGFR tyrosine kinase inhibitor, the exploration of its activity against novel biological targets and off-targets beyond EGFR remains an area of ongoing scientific inquiry. Current research highlights its high selectivity, with approximately 100-fold lower potency against ErbB2 compared to EGFR, and even greater selectivity against a broad spectrum of other related tyrosine kinases . This indicates a generally focused activity profile within the kinase family.

Despite its primary focus on EGFR, the potential for this compound to interact with other biological targets, particularly non-kinase proteins or pathways, is a relevant consideration in comprehensive pharmacological profiling. Such investigations are crucial for a complete understanding of a compound's mechanism of action and for identifying potential new research applications or unintended effects. However, detailed public research specifically identifying novel, significant non-EGFR biological targets or off-targets for this compound is not extensively documented in the available literature. Research into off-target effects is a general area of drug discovery, often involving in silico predictions and high-content screening assays to identify unintended interactions.

Development of Advanced Delivery Systems for Enhanced Research Applications

The development of advanced delivery systems is a critical area in chemical biology and pharmacological research, aiming to enhance the precision, bioavailability, and cellular uptake of research compounds. These systems include various nanocarriers such as liposomes, polymeric nanoparticles, and dendrimers, which can encapsulate compounds and facilitate their targeted delivery to specific cells or tissues, improve stability, and enable controlled release.

For this compound, while the compound has been shown to be effective via oral administration in preclinical xenograft models , specific advanced delivery systems tailored for its enhanced research applications are not prominently detailed in the current public research landscape. General advancements in drug delivery systems, including stimuli-responsive systems and those employing nanotechnology, offer promising avenues for optimizing the research utility of compounds like this compound by potentially improving its cellular penetration, modulating its release kinetics, or enabling more localized delivery in complex in vitro or in vivo models. Future research could explore encapsulating this compound within such systems to overcome potential limitations in specific experimental setups or to achieve more precise spatial and temporal control over its activity.

Combination Studies of this compound with Other Research Compounds to Probe Synergistic Effects

Combination studies are fundamental in exploring synergistic effects between compounds, which can lead to enhanced biological outcomes or allow for reduced concentrations of individual agents, thereby minimizing potential research artifacts. The Chou-Talalay combination index (CI) method is a widely accepted approach for quantitatively determining synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1) in preclinical drug combination studies.

In the context of this compound, one notable combination study involved its use alongside BIBX1382 and an inactive chemical analogue, BIBU1476, in Caenorhabditis elegans as a model system for rapid toxicity assessment. In this study, a rank order of potency with respect to lethality was established as this compound > BIBX1382 >> BIBU1476. The induction of beta-galactosidase, a marker for toxic effects in the transgenic C. elegans strain PC72, was concentration-dependent for each compound and mirrored the observed lethality order. While this study involved co-administration, its primary focus was on toxicity assessment rather than probing synergistic therapeutic effects against a specific biological target or disease model. The available literature does not extensively detail other combination studies of this compound with different research compounds specifically designed to investigate synergistic therapeutic effects beyond general toxicity.

Investigation of Acquired Resistance Mechanisms to this compound in Preclinical Models

The emergence of acquired resistance is a significant challenge in the long-term efficacy of targeted therapies, including EGFR inhibitors. Preclinical models, such as drug-adapted cancer cell lines and xenografts, are invaluable tools for investigating the mechanisms underlying acquired resistance. These models allow for in-depth functional studies and the identification of genetic aberrations, alternative signaling pathway activations, or histological transformations that contribute to resistance.

For EGFR tyrosine kinase inhibitors in general, clinically identified resistance mechanisms can include secondary EGFR mutations (e.g., C797S), MET and HER2 amplification, gene fusions, altered cell cycle genes, and de novo KRAS mutations. Preclinical models have also revealed resistance related to the activation of alternative signaling pathways through tyrosine kinase receptor activation or histological and phenotypic transformations. However, specific preclinical models developed to investigate acquired resistance mechanisms directly to this compound are not explicitly detailed in the provided search results. Research in this area would typically involve exposing sensitive cell lines to increasing concentrations of this compound over time to select for resistant populations, followed by genomic and biochemical analyses to identify the underlying mechanisms.

Potential for this compound as a Lead Scaffold for the Discovery of Novel Chemical Entities in Academic Research

This compound, as a pyrimidopyrimidine derivative, holds significant potential as a lead scaffold for the discovery of novel chemical entities in academic research. The concept of a "scaffold" in medicinal chemistry refers to the core chemical structure that provides the fundamental framework for a series of bioactive compounds. The pyrimidopyrimidine structural class, exemplified by compounds like this compound and BIBX1382, has been identified as an "interesting scaffold for the design of EGFR inhibitors".

This designation implies that the core structure of this compound possesses favorable characteristics that can be modified and optimized to generate new compounds with improved potency, selectivity, pharmacokinetic properties, or novel mechanisms of action. Academic research often leverages such privileged scaffolds to explore chemical space, synthesize analogues, and identify new hits or leads with therapeutic potential. The inherent EGFR inhibitory activity and selectivity of this compound make its structural backbone a valuable starting point for academic drug discovery efforts aimed at developing next-generation EGFR inhibitors or compounds targeting related pathways.

Q & A

Q. What are the primary molecular targets and mechanisms of action of BIBU1361 in preclinical models?

this compound functions as a dual inhibitor of pro-survival pathways, targeting Akt/mTOR and gp130/JAK/STAT3 signaling. It induces apoptosis by suppressing autophagy and reducing pro-inflammatory cytokine IL-6 levels. To validate these mechanisms, researchers should perform Western blotting for phosphorylated Akt/mTOR and STAT3 proteins, paired with IL-6 ELISA assays in treated cell lines. Dose-response experiments (e.g., 0.1–10 µM) are critical to establish IC50 values .

Q. How should in vitro experiments be designed to assess this compound’s cytotoxicity and apoptosis induction?

Use cancer cell lines (e.g., myeloma, breast cancer) with appropriate controls (vehicle and positive apoptosis controls). Employ assays such as Annexin V-FITC/PI flow cytometry for apoptosis quantification and caspase-3/7 activity assays. Include triplicate technical replicates and three biological replicates to ensure statistical robustness. Pre-screen cell lines for baseline Akt/mTOR activation to stratify responsiveness .

Q. What are validated protocols for administering this compound in animal models?

In xenograft studies, administer this compound orally at doses ranging from 10–50 mg/kg/day, adjusted based on pharmacokinetic profiling (e.g., plasma half-life, bioavailability). Monitor tumor volume biweekly and collect tissues for histopathological analysis. Include cohorts treated with Akt inhibitors (e.g., MK-2206) as comparators to isolate pathway-specific effects .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across different cancer models be resolved?

Contradictory results often arise from variations in genetic backgrounds (e.g., PTEN status) or tumor microenvironmental factors. Address this by:

  • Performing RNA-seq to identify resistance-associated transcripts.
  • Using isogenic cell lines to isolate genetic variables.
  • Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodological strategies optimize the integration of this compound with other targeted therapies?

Test synergy via Chou-Talalay combination index analysis. For sequential dosing, pre-treat with proteasome inhibitors (e.g., bortezomib) to exacerbate ER stress before this compound administration. Use factorial experimental designs to evaluate additive vs. synergistic effects, with rigorous controls for off-target interactions .

Q. How can this compound treatment conditions be optimized to minimize off-target effects?

Conduct dose-titration studies using high-content screening (HCS) to quantify off-target kinase inhibition. Pair this compound with selective PI3K inhibitors (e.g., LY294002) to reduce compensatory signaling. Validate specificity via CRISPR-Cas9 knockout of Akt isoforms in resistant models .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For heterogeneous responses, apply mixed-effects models or hierarchical Bayesian analysis. Report 95% confidence intervals and use tools like GraphPad Prism for visualization .

Q. What are best practices for documenting this compound’s effects to ensure reproducibility?

Adhere to the ARRIVE guidelines for preclinical studies. Provide raw data (e.g., flow cytometry FCS files, blot densitometry) in supplementary materials. Include batch numbers, solvent details (e.g., DMSO concentration), and cell line authentication certificates. Reference protocols from for manuscript preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.